Cas no 82068-22-2 (L-Proline, 1-(2-thienylsulfonyl)-)

L-Proline, 1-(2-thienylsulfonyl)- 化学的及び物理的性質
名前と識別子
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- L-Proline, 1-(2-thienylsulfonyl)-
- (2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid
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- インチ: 1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)/t7-/m0/s1
- InChIKey: NHTQCMVKWAKECO-ZETCQYMHSA-N
- SMILES: C(O)(=O)[C@@H]1CCCN1S(C1SC=CC=1)(=O)=O
L-Proline, 1-(2-thienylsulfonyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-50mg |
(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 98% | 50mg |
¥2419.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-5g |
(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 98% | 5g |
¥38703.00 | 2024-07-28 | |
Enamine | EN300-7432951-1.0g |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 95% | 1.0g |
$571.0 | 2024-05-24 | |
1PlusChem | 1P028LHW-500mg |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |
82068-22-2 | 95% | 500mg |
$611.00 | 2024-04-21 | |
Aaron | AR028LQ8-5g |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |
82068-22-2 | 95% | 5g |
$2300.00 | 2025-02-16 | |
Aaron | AR028LQ8-100mg |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |
82068-22-2 | 95% | 100mg |
$256.00 | 2025-02-16 | |
Enamine | EN300-7432951-0.1g |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 95% | 0.1g |
$168.0 | 2024-05-24 | |
Enamine | EN300-7432951-0.05g |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 95% | 0.05g |
$112.0 | 2024-05-24 | |
Enamine | EN300-7432951-2.5g |
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 95% | 2.5g |
$1118.0 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-1g |
(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |
82068-22-2 | 98% | 1g |
¥15411.00 | 2024-07-28 |
L-Proline, 1-(2-thienylsulfonyl)- 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
L-Proline, 1-(2-thienylsulfonyl)-に関する追加情報
L-Proline, 1-(2-thienylsulfonyl)- (CAS No. 82068-22-2): An Overview of Its Synthesis, Applications, and Recent Research Developments
L-Proline, 1-(2-thienylsulfonyl)- (CAS No. 82068-22-2) is a versatile compound that has gained significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which combines the amino acid L-proline with a thienylsulfonyl group. The combination of these functional groups imparts a range of interesting properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The synthesis of L-Proline, 1-(2-thienylsulfonyl)- has been extensively studied and optimized over the years. One common approach involves the reaction of L-proline with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, where the amino group of L-proline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product. The reaction conditions, including temperature, solvent, and stoichiometry, have been fine-tuned to achieve high yields and purity.
In recent years, there has been a growing interest in the use of L-Proline, 1-(2-thienylsulfonyl)- as a chiral building block in asymmetric synthesis. The presence of the chiral center in L-proline and the electron-withdrawing thienylsulfonyl group provides a unique combination that can be exploited to control stereochemistry in complex molecule synthesis. For example, a study published in Organic Letters demonstrated the use of L-Proline, 1-(2-thienylsulfonyl)- as a catalyst in asymmetric Michael additions, achieving excellent enantioselectivities and yields.
Beyond its role as a synthetic intermediate, L-Proline, 1-(2-thienylsulfonyl)- has also shown promise in medicinal chemistry applications. Its ability to modulate biological processes makes it an attractive candidate for drug discovery. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of derivatives based on L-Proline, 1-(2-thienylsulfonyl)-. These derivatives exhibited potent inhibitory activity against a key enzyme implicated in cancer progression.
The biological activity of L-Proline, 1-(2-thienylsulfonyl)- has also been explored in the context of neurodegenerative diseases. Research published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing neuroprotective agents. The compound was found to exhibit antioxidant properties and could potentially mitigate oxidative stress associated with conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its medicinal applications, L-Proline, 1-(2-thienylsulfonyl)- has found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics. A study published in Advanced Materials demonstrated the use of this compound as a dopant in organic semiconductors, enhancing their electrical conductivity and performance.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have focused on assessing the environmental fate and toxicity of compounds like L-Proline, 1-(2-thienylsulfonyl)-. A report published in Environmental Science & Technology evaluated its biodegradability and ecotoxicity. The results indicated that while it is not highly toxic to aquatic organisms at low concentrations, proper handling and disposal practices are still recommended to minimize environmental impact.
In conclusion, L-Proline, 1-(2-thienylsulfonyl)- (CAS No. 82068-22-2) is a multifaceted compound with diverse applications ranging from synthetic chemistry to medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, L-Proline, 1-(2-thienylsulfonyl)- is poised to play an increasingly important role in various scientific fields.
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